6-Fluoro-7-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom and a carboxylic acid group in this compound enhances its chemical reactivity and potential biological activity.
Scientific Research Applications
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to form hydrogen bonds with enzymes, potentially inhibiting their activity . This compound’s interaction with biomolecules can lead to significant changes in biochemical pathways, making it a valuable tool in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, the presence of the fluorine atom in this compound enhances its binding affinity to certain enzymes, leading to more potent biochemical effects . Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to reduced efficacy . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis or degradation of key metabolites, leading to altered metabolic profiles . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. This compound can interact with transporters or binding proteins, affecting its localization and accumulation . For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions activated by the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
- 6-Fluoro-5-methyl-1H-indole
- 5,6-Difluoroindole
- 6-Fluoro-5-methoxy-1H-indole
Comparison: Compared to these similar compounds, 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCCEUIQMXPSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.